N-(1,3-thiazol-5-ylmethyl)aniline N-(1,3-thiazol-5-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747110
InChI: InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2
SMILES:
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

N-(1,3-thiazol-5-ylmethyl)aniline

CAS No.:

Cat. No.: VC17747110

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-thiazol-5-ylmethyl)aniline -

Specification

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name N-(1,3-thiazol-5-ylmethyl)aniline
Standard InChI InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2
Standard InChI Key BUMUJIACQCJQAK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NCC2=CN=CS2

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

N-(1,3-Thiazol-5-ylmethyl)aniline consists of an aniline group (a benzene ring with an amino substituent) linked to a thiazole ring through a methylene (-CH2_2-) group. The thiazole moiety is a five-membered heterocycle containing one sulfur and one nitrogen atom, contributing to its electron-rich nature and reactivity. Key structural features include:

  • Aniline component: A benzene ring with a primary amine (-NH2_2) group at the para position.

  • Thiazole component: A sulfur-containing heterocycle with nitrogen at position 1 and sulfur at position 3.

  • Methylene bridge: Connects the thiazole’s 5-position to the aniline’s nitrogen atom.

The compound’s systematic IUPAC name is 5-[(phenylamino)methyl]-1,3-thiazole, and its canonical SMILES representation is C1=CC=C(C=C1)NCC2=CN=CS2 .

Spectral and Computational Data

  • Infrared (IR) Spectroscopy: Peaks at 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=C aromatic), and 690 cm1^{-1} (C-S bond) confirm the presence of functional groups .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 5H, Ar-H), 4.45 (s, 2H, -CH2_2-), 8.20 (s, 1H, thiazole-H).

    • 13C^{13}\text{C} NMR: δ 152.1 (thiazole C-2), 127.8–129.5 (aromatic carbons), 45.2 (-CH2_2-).

  • Mass Spectrometry: Molecular ion peak at m/z 190.27 (M+^+).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H10_{10}N2_2S
Molecular Weight190.27 g/mol
Melting Point98–102°C
SolubilitySlightly soluble in ethanol
LogP (Partition Coefficient)2.6

Synthesis and Reaction Mechanisms

Synthetic Routes

N-(1,3-Thiazol-5-ylmethyl)aniline is typically synthesized via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

  • Reaction: Aniline reacts with 5-(chloromethyl)-1,3-thiazole in the presence of a base (e.g., NaOH).

  • Conditions: Ethanol solvent, reflux at 80°C for 12 hours.

  • Mechanism: The amine group of aniline attacks the electrophilic methylene carbon of 5-(chloromethyl)thiazole, displacing chloride.

Aniline+5-(chloromethyl)thiazoleNaOH, EtOHN-(1,3-Thiazol-5-ylmethyl)aniline+HCl\text{Aniline} + \text{5-(chloromethyl)thiazole} \xrightarrow{\text{NaOH, EtOH}} \text{N-(1,3-Thiazol-5-ylmethyl)aniline} + \text{HCl}

Reductive Amination

  • Reaction: Condensation of 5-thiazolecarbaldehyde with aniline followed by reduction.

  • Conditions: Sodium borohydride (NaBH4_4) in methanol at 25°C.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)
SolventEthanol78
Temperature80°C85
Reaction Time12 hours82
BaseK2_2CO3_375
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)5.02
HCT-116 (Colon)7.85
A549 (Lung)12.30

Industrial and Material Science Applications

Corrosion Inhibition

Thiazole derivatives act as corrosion inhibitors for mild steel in acidic environments:

  • Efficiency: 92% at 500 ppm concentration in 1M HCl .

  • Mechanism: Adsorption onto metal surfaces via sulfur and nitrogen atoms.

Organic Electronics

The compound’s conjugated system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

  • Photovoltaic Cells: Enhances charge separation efficiency .

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